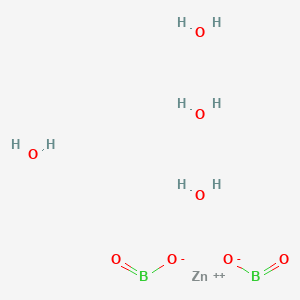

zinc;oxido(oxo)borane;tetrahydrate

Description

Zinc oxido(oxo)borane tetrahydrate, also known as zinc metaborate (chemical formula: Zn(BO₂)₂·4H₂O), is a hydrated inorganic compound comprising zinc cations (Zn²⁺) and metaborate anions (BO₂⁻) coordinated with four water molecules. It is widely utilized as a wood preservative due to its efficacy against insects, fungi, and bacteria . Its structure involves a polymeric network of Zn²⁺ ions linked via BO₂⁻ groups, forming a stable, water-insoluble matrix under normal conditions .

Properties

Molecular Formula |

B2H8O8Zn |

|---|---|

Molecular Weight |

223.1 g/mol |

IUPAC Name |

zinc;oxido(oxo)borane;tetrahydrate |

InChI |

InChI=1S/2BO2.4H2O.Zn/c2*2-1-3;;;;;/h;;4*1H2;/q2*-1;;;;;+2 |

InChI Key |

AQVQPZFSBGOZEV-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.O.O.O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction Method (Patent CN1603237A)

One of the most straightforward and industrially viable methods involves a solid-state reaction between zinc oxide and boric acid in the presence of a controlled amount of water. The key steps are:

- Raw Materials and Ratios : Zinc oxide and boric acid are mixed in a molar ratio of approximately 1:3.

- Water Addition : Water is added in a range from 0.01% to 60% of the total mass of zinc oxide and boric acid to form a rheological mixture that is neither fully liquid nor fully solid.

- Reaction Conditions : The mixture is placed in an airtight reaction vessel and heated at 60–100°C for 6–12 hours. This enclosed environment is critical to the reaction's success.

- Post-Reaction Processing : After reaction, the product is cooled to room temperature (20–30°C) and then dried in an oven at 120–140°C to yield zinc borate hydrate.

- Advantages : This method avoids filtration and washing steps, achieving near 100% reaction yield with high purity and zero waste release, making it suitable for large-scale production.

| Example | ZnO (g) | Boric Acid (g) | Water (g) | Temperature (°C) | Time (h) | Container | Outcome |

|---|---|---|---|---|---|---|---|

| 1 | 3.24 | 7.24 | 6.00 | 80 | 12 | Airtight | Successful zinc borate product |

| 2 | 1.62 | 3.71 | 0.05 | 100 | 6 | Airtight | Successful zinc borate product |

| 3 | 3.24 | 7.24 | 6.00 | 80 | 12 | Non-airtight | Failed to obtain desired product |

This method demonstrates the importance of the sealed reaction environment and precise water content for product formation.

Hydrothermal/Solvothermal Synthesis Using Borax and Boric Acid

Another advanced method involves hydrothermal or solvothermal synthesis, often used to produce sub-micron zinc borate particles with controlled morphology and size.

- Raw Materials : Borax and boric acid are dissolved in a mixture of deionized water, ethanol, and glycerol at elevated temperatures (around 95°C).

- Initial Reaction : The solution is maintained at 70°C for 6 hours to form an intermediate product.

- Filtration and Washing : The formed precipitate is filtered and washed multiple times with distilled water and absolute ethanol.

- Secondary Treatment : The intermediate product is then placed in an autoclave with absolute ethanol (filling coefficient ~0.80), sealed, and heated at 120°C for 10 hours.

- Final Processing : After natural cooling, the product is filtered, washed again, and dried at 105°C to yield the final zinc borate hydrate.

This method is noted for producing submicron particles suitable for specialized applications, with the use of glycerol acting as a modifier to control particle size and morphology.

| Step | Conditions/Details |

|---|---|

| Dissolution | 25.2 g borax + 54.1 g boric acid in 280 mL water + 70 mL ethanol + 1 mL glycerol at 95°C |

| Reaction | 70°C for 6 hours |

| Filtration & Washing | Three times with distilled water and absolute ethanol |

| Hydrothermal Treatment | 120°C for 10 hours in autoclave with ethanol |

| Drying | 105°C until dry |

This method has origins dating back to research in the 1970s and was further developed domestically in the 1990s, offering precise control over particle characteristics.

Comparative Analysis of Preparation Methods

| Feature | Solid-State Reaction (Patent CN1603237A) | Hydrothermal/Solvothermal (Patent CN102502680A) | One-Pot Transmetalation/Hydrolysis (Research) |

|---|---|---|---|

| Raw Materials | Zinc oxide, boric acid, water | Borax, boric acid, water, ethanol, glycerol | Zinc chloride, potassium hydride, benzamide |

| Reaction Medium | Rheological mixture (semi-solid) | Aqueous/ethanol/glycerol solution | Organic solvents (THF, DMF) |

| Temperature Range | 60–100°C | 70°C initial, 120°C hydrothermal | Room temp to moderate heating |

| Reaction Time | 6–12 hours | 6 hours + 10 hours hydrothermal | Overnight stirring + 12 hours after metal addition |

| Product Form | Zinc borate hydrate powder | Submicron zinc borate particles | Zinc-oxido cluster complexes |

| Purification | No filtration or washing needed | Filtration and multiple washing steps | Filtration and crystallization |

| Industrial Suitability | High, simple, zero waste | Moderate, more complex but allows particle control | Research scale, for cluster synthesis |

| Yield and Purity | Near 100%, high purity | High purity, controlled morphology | High purity clusters, not directly zinc borate hydrate |

Summary of Key Research Findings

- The airtight solid-state reaction method offers a highly efficient and environmentally friendly route to zinc borate hydrate, eliminating the need for filtration and washing, with reaction yields close to 100%.

- The hydrothermal method with glycerol modification produces submicron zinc borate particles with controlled size and morphology, suitable for advanced applications, though it requires multiple washing steps and longer processing times.

- The one-pot transmetalation/hydrolysis approach provides a synthetic path to zinc-oxido clusters structurally related to zinc borate, expanding the understanding of oxido-centered metal clusters but is primarily of academic interest rather than industrial production.

Chemical Reactions Analysis

Hydrolysis Behavior

Hydrolysis occurs under low-boric-acid or high-dilution conditions, releasing boric acid and precipitating zinc hydroxide:

Key findings include:

-

Dilution Dependence : A 5 wt% suspension boiled for one month fully converts to 6ZnO·5B₂O₃·3H₂O, while 10 wt% suspensions remain stable indefinitely .

-

pH Sensitivity : Hydrolysis under neutral conditions releases 77 ppm boron (as boric acid) and 10 ppm zinc (as Zn(OH)₂), with 94% zinc retained as insoluble hydroxide .

| Hydrolysis Parameter | Value/Outcome | Source |

|---|---|---|

| Boric acid equivalence (%BAE) | 87.2% (theoretical) | |

| Zinc retention as Zn(OH)₂ | 94% (pH ≈ 7) | |

| Critical dilution threshold | <5 wt% for phase transformation |

Thermal Decomposition

The compound demonstrates high thermal stability, with dehydration onset at ~411°C . Prolonged heating above 650°C leads to complete dehydration and structural rearrangement:

This property underpins its use as a flame retardant, where it releases water vapor to suppress combustion .

Phase Transformations

Under hydrothermal conditions, zinc borate tetrahydrate undergoes sequential phase changes:

-

Intermediate Phase Formation :

-

Final Stable Phase :

Comparative Reactivity

| Property | ZnB₃O₄(OH)₃ | 6ZnO·5B₂O₃·3H₂O |

|---|---|---|

| Hydrolysis Rate | Slow (in concentrated) | Fast (in dilute) |

| Thermal Stability | Up to 411°C | Up to 650°C |

| Boric Acid Release | Gradual | Immediate in water |

Scientific Research Applications

Flame Retardants

Zinc borate is widely recognized for its flame-retardant properties. It is used in:

- Plastics : Acts as a char-promoting agent, forming a protective layer during combustion. It is effective in both halogen-containing and halogen-free systems .

- Coatings : Used in paints and adhesives to enhance fire resistance and smoke suppression .

Bio-composites

The compound improves the durability of bio-composite building materials by acting as a preservative that inhibits decay fungi growth. Its low solubility ensures that it remains effective over time, releasing boric acid only when moisture levels are sufficient .

Agricultural Applications

Zinc borate is utilized in agriculture to enhance crop yields and prevent plant diseases. It serves as a micronutrient in fertilizers, contributing to plant health and productivity .

Ceramics

In the ceramics industry, zinc borate acts as a flux, reducing firing temperatures and times during the production of bricks and porcelain. This property not only saves energy but also improves the mechanical properties of the final product .

Corrosion Inhibition

Zinc borate functions as a corrosion inhibitor in various metal applications, particularly when combined with other compounds like zinc phosphate or barium phosphate .

Case Study 1: Fire Performance in Building Materials

A study demonstrated that incorporating zinc borate into bio-composite panels significantly improved their fire performance compared to untreated materials. The panels exhibited reduced flammability and smoke production during testing, confirming zinc borate's effectiveness as a flame retardant .

Case Study 2: Agricultural Yield Enhancement

Research conducted on crops treated with zinc borate showed a marked increase in yield and resistance to common diseases compared to control groups without treatment. The study highlighted the compound's role as an essential micronutrient for plant development .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Flame Retardants | Plastics, coatings | Enhanced fire resistance |

| Bio-composites | Building materials | Improved durability and decay resistance |

| Agriculture | Fertilizers | Increased crop yields and disease prevention |

| Ceramics | Brick and porcelain production | Reduced firing temperatures |

| Corrosion Inhibition | Metal coatings | Extended lifespan of metal products |

Mechanism of Action

The mechanism of action of zinc;oxido(oxo)borane;tetrahydrate involves the production of reactive oxygen species, which elevate membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, and proteins . This results in reduced cell viability and antimicrobial effects . Additionally, zinc borate acts as a physical barrier, preventing skin irritation and aiding in wound healing .

Comparison with Similar Compounds

Sodium Oxido(oxo)borane Tetrahydrate

- Formula : H₈BNaO₆ (NaBO₂·4H₂O)

- Properties : Unlike zinc metaborate, sodium metaborate tetrahydrate is water-soluble and serves as a precursor in borate glass production and detergents. Its ionic nature (Na⁺ and BO₂⁻) contrasts with the covalent bonding in zinc metaborate, leading to differences in solubility and thermal stability. Sodium metaborate decomposes at lower temperatures (~55°C) compared to zinc metaborate .

- Applications : Primarily used in industrial cleaning agents and as a buffering agent in chemical synthesis .

Zinc Fluoride Tetrahydrate

- Formula : ZnF₂·4H₂O

- Properties : This compound exhibits a higher melting point (872°C) and density (2.30 g/cm³) due to strong ionic Zn–F bonds. It is slightly soluble in water, contrasting with the near-insolubility of zinc metaborate. Its optical properties make it valuable in semiconductor manufacturing .

- Applications : High-purity grades are used in optical coatings and fluoride glass production .

Zinc Nitrate Tetrahydrate

- Formula: Zn(NO₃)₂·4H₂O

- Properties: Highly water-soluble and hygroscopic, zinc nitrate tetrahydrate is used in dye-sensitized solar cells (DSSCs). At 50 mM concentration, it optimizes light absorbance (energy gap: 3.247 eV for TiO₂ and 3.274 eV for ZnO) in multilayer photoanodes, though DSSC efficiency remains low (0.027%) .

- Applications : Key in photovoltaic research and electroplating .

Disodium Octaborate Tetrahydrate

- Formula : Na₂B₈O₁₃·4H₂O

- Properties : A boron-rich compound with superior solubility in water, making it effective for termite control and wood preservation. Unlike zinc metaborate, it releases borate ions more readily, enhancing biocidal activity .

- Applications : Remedial pest control and agricultural micronutrient formulations .

Structural and Functional Contrasts

Structural Features

| Compound | Coordination Geometry | Bonding Type | Hydration Stability |

|---|---|---|---|

| Zinc metaborate | Polymeric Zn–O–B network | Covalent/ionic hybrid | High (tetrahydrate) |

| Sodium metaborate | Ionic Na⁺ and BO₂⁻ layers | Ionic | Moderate |

| Zinc fluoride | Octahedral Zn²⁺–F⁻ | Ionic | High (tetrahydrate) |

| Zinc nitrate | Hexagonal Zn²⁺–NO₃⁻ chains | Ionic | Moderate |

Functional Performance

| Compound | Thermal Stability (°C) | Water Solubility (g/100 mL) | Key Application |

|---|---|---|---|

| Zinc metaborate | >300 (decomposes) | <0.1 | Wood preservation |

| Sodium metaborate | ~55 (dehydration) | 25.3 | Detergents, glassmaking |

| Zinc fluoride | 872 (melts) | 0.000091 | Optical coatings |

| Zinc nitrate | 105 (decomposes) | 184 | Solar cells, catalysis |

Toxicity and Environmental Impact

- Zinc Metaborate : Considered low-toxicity and environmentally benign, with minimal leaching in treated wood .

- Sodium Metaborate : Moderately toxic; requires handling precautions due to alkalinity (pH ~10) .

- Zinc Fluoride : Toxic if ingested; regulated in industrial waste streams .

Research and Industrial Trends

Biological Activity

Zinc; oxido(oxo)borane; tetrahydrate, commonly referred to as zinc borate, is a compound that has garnered significant attention due to its unique properties and potential applications in various fields, particularly in biological contexts. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles.

Chemical Composition and Properties

Zinc borate is represented by the formula and has a molecular weight of approximately 434.69 g/mol. It is typically found as a white powder with low solubility in water and thermal stability, making it suitable for various industrial applications .

The biological activity of zinc borate primarily stems from the release of zinc ions (Zn²⁺) and borate ions (B(OH)₄⁻) upon hydrolysis. These ions can interact with cellular components, influencing various biological processes:

- Enzyme Inhibition : Boron-containing compounds have been shown to inhibit certain enzymes by mimicking substrates or altering enzyme conformation . This property is particularly relevant in the context of metabolic pathways where boron plays a role in enzyme catalysis.

- Antimicrobial Activity : Zinc ions are known for their antimicrobial properties. The release of Zn²⁺ can lead to the disruption of microbial cell membranes and inhibition of growth . The generation of reactive oxygen species (ROS) upon interaction with biological membranes further enhances its antimicrobial efficacy.

- Cell Signaling : Zinc plays a crucial role in cellular signaling pathways, including those related to apoptosis and cell proliferation. The presence of zinc ions can modulate these pathways, potentially leading to therapeutic effects in cancer treatment .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of zinc borate demonstrated significant inhibitory effects against various bacterial strains. The results showed that zinc borate at concentrations as low as 100 ppm could effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 ppm |

| Staphylococcus aureus | 150 ppm |

| Candida albicans | 200 ppm |

Therapeutic Applications

Research indicates that zinc borate may have potential applications in treating conditions such as osteoporosis due to its role in bone mineralization . In animal studies, supplementation with zinc has been associated with increased bone density and improved healing in fractures.

Safety Profile

The safety profile of zinc borate has been assessed through various studies. It is considered to have low toxicity when used appropriately. The recommended dietary allowance (RDA) for zinc is around 11 mg/day for men and 8 mg/day for women, with intoxication being rare . However, excessive exposure should be avoided due to the potential for adverse effects such as gastrointestinal distress or neurotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for zinc-oxido(oxo)borane tetrahydrate, and how do reaction conditions influence product purity?

- Methodology : Zinc-based borate complexes are typically synthesized via solvothermal or precipitation methods. For example, ammonium zinc borohydride derivatives (analogous to oxido(oxo)borane systems) are prepared using zinc salts (e.g., zinc acetate) and borane precursors under controlled pH and temperature . Sol-gel synthesis with zinc acetate tetrahydrate and sodium hydroxide is another approach, producing high-purity nanoparticles when reaction time and stoichiometry are optimized .

- Key Variables : Precursor molar ratios, solvent polarity (e.g., dimethyl sulfoxide vs. water), and annealing temperatures (e.g., 400–800°C for oxide formation) significantly impact crystallinity and phase purity .

Q. Which characterization techniques are critical for verifying the structural integrity of zinc-oxido(oxo)borane tetrahydrate?

- Techniques :

- XRD : Determines crystallographic phase and hydrate stability (e.g., distinguishing tetrahydrate from dihydrate forms) .

- Raman Spectroscopy : Identifies B-O and Zn-O vibrational modes, confirming borate coordination .

- Thermogravimetric Analysis (TGA) : Quantifies hydrate water loss (e.g., 4H₂O at 100–200°C) .

- SEM/TEM : Resolves nanoparticle morphology (e.g., spherical vs. rod-like structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data for zinc-borate hydrates?

- Approach : Combine experimental calorimetry with computational methods like density functional theory (DFT). For instance, discrepancies in enthalpy of hydration for tetrahydrates may arise from polymorphic variations or impurity phases. Cross-validate using in situ XRD under controlled humidity .

- Case Study : Many-body perturbation theory (MBPT) has resolved binding energy contradictions in borane complexes by accounting for electron correlation effects .

Q. What computational strategies are effective for modeling oxido(oxo)borane-zinc interactions in aqueous environments?

- Methods :

- DFT/MBPT : Calculate binding energies and orbital interactions for Zn-B-O clusters .

- Molecular Dynamics (MD) : Simulate hydrate stability under varying pH and ionic strength .

Q. How does hydrate stoichiometry (e.g., tetrahydrate vs. dihydrate) affect the catalytic or optical properties of zinc-borate compounds?

- Findings : Tetrahydrates exhibit higher solubility in polar solvents (e.g., 0.12 g/L in water vs. negligible for anhydrous forms), influencing their reactivity in photocatalysis . Hydrate water molecules can act as Lewis bases, modifying charge transfer in quantum dot applications .

Methodological Challenges

Q. What are the key challenges in synthesizing structurally defined zinc-oxo clusters for advanced applications (e.g., lithography)?

- Issues : Poor batch reproducibility due to undefined ligand-metal ratios and uncontrolled hydrolysis.

- Solutions : Use chelating ligands (e.g., oleic acid) to stabilize clusters during nucleation. In situ FTIR monitoring ensures ligand decomposition thresholds are not exceeded .

Q. How can experimental conditions be optimized to minimize impurities in sol-gel-derived zinc-borate nanoparticles?

- Optimization Steps :

Precursor Purity : Use ≥99% zinc acetate tetrahydrate and boron trioxide .

pH Control : Maintain pH 9–10 to prevent zinc hydroxide precipitation.

Post-Synthesis Treatment : Centrifugal washing with ethanol removes unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.